molecular formula C5H6ClN5 B2560744 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride CAS No. 2416234-21-2

1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride

Cat. No.: B2560744
CAS No.: 2416234-21-2
M. Wt: 171.59
InChI Key: XJTKERPOQHXCJW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-1H-pyrazole-4-carbonitrile with formamide under acidic conditions . Another approach involves the use of enaminonitriles and urea in the presence of acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-d]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride stands out due to its specific structural features that allow for strong interactions with molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.ClH/c6-5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H2,6,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBVXWYABIZNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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